N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 929471-10-3
VCID: VC11949097
InChI: InChI=1S/C26H23NO6/c1-15-20-11-7-17(27-26(29)16-5-8-18(30-2)9-6-16)13-23(20)33-25(15)24(28)21-14-19(31-3)10-12-22(21)32-4/h5-14H,1-4H3,(H,27,29)
SMILES: CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC
Molecular Formula: C26H23NO6
Molecular Weight: 445.5 g/mol

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide

CAS No.: 929471-10-3

Cat. No.: VC11949097

Molecular Formula: C26H23NO6

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide - 929471-10-3

Specification

CAS No. 929471-10-3
Molecular Formula C26H23NO6
Molecular Weight 445.5 g/mol
IUPAC Name N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide
Standard InChI InChI=1S/C26H23NO6/c1-15-20-11-7-17(27-26(29)16-5-8-18(30-2)9-6-16)13-23(20)33-25(15)24(28)21-14-19(31-3)10-12-22(21)32-4/h5-14H,1-4H3,(H,27,29)
Standard InChI Key QVGRDPWTPIOVSZ-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC
Canonical SMILES CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC

Introduction

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide is a complex organic compound featuring a benzofuran core substituted with a dimethoxybenzoyl group and a methoxybenzamide moiety. This compound is structurally related to other benzofuran derivatives, which have been studied for their potential biological activities and therapeutic applications.

Synthesis

The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide typically involves multiple steps, starting from the preparation of the benzofuran core. This may include reactions such as Friedel-Crafts acylation to introduce the dimethoxybenzoyl group, followed by amide formation with 4-methoxybenzoyl chloride.

Synthesis Steps

  • Preparation of Benzofuran Core: This involves the synthesis of 3-methyl-1-benzofuran, which can be achieved through various methods, including the cyclization of appropriate precursors.

  • Introduction of Dimethoxybenzoyl Group: This step typically involves a Friedel-Crafts acylation reaction to attach the dimethoxybenzoyl moiety to the benzofuran core.

  • Formation of Amide Bond: The final step involves reacting the resulting intermediate with 4-methoxybenzoyl chloride to form the desired amide.

Potential Biological Activities

  • Anti-inflammatory Activity: Some benzofuran derivatives have shown anti-inflammatory properties, which could be relevant for this compound.

  • Antimicrobial Activity: Benzofurans have been studied for their antimicrobial effects, though specific data for this compound is lacking.

  • Anticancer Activity: While not directly reported for this compound, related benzofurans have been investigated for anticancer properties.

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